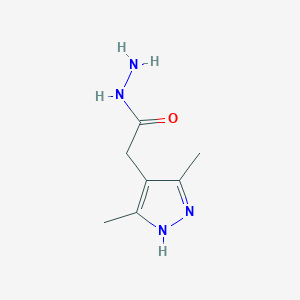

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4-6(3-7(12)9-8)5(2)11-10-4/h3,8H2,1-2H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSISNFFQXXEYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655754 | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934172-53-9 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934172-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, a heterocyclic compound of significant interest to the drug discovery and material science sectors. The molecule uniquely combines the stable, aromatic 3,5-dimethylpyrazole core with a reactive acetohydrazide side chain. This dual-functionality makes it a versatile building block for synthesizing a wide array of derivatives with potential therapeutic applications. Pyrazole-based structures are known pharmacophores present in various clinically approved drugs, exhibiting activities ranging from anti-inflammatory to antimicrobial.[1][2] The acetohydrazide moiety serves as a potent nucleophile and a precursor for constructing further heterocyclic systems.[3][4] This document details the molecule's structural properties, outlines a robust synthetic pathway, predicts its spectroscopic characteristics, and explores its chemical reactivity and derivatization potential. The insights provided herein are intended to empower researchers and drug development professionals to effectively harness the synthetic utility of this promising scaffold.

Molecular Structure and Isomerism: The Critical Distinction

The nomenclature of substituted pyrazoles can be a source of ambiguity. The title compound, 2-(3,5-Dimethyl-1H-pyrazol-4-yl )acetohydrazide, features an acetohydrazide group attached to the C4 position of the pyrazole ring. This is fundamentally different from its common isomer, 2-(3,5-Dimethyl-1H-pyrazol-1-yl )acetohydrazide, where the substituent is on the N1 position.

The key structural differences are:

-

Attachment Point: The 4-yl isomer has a Carbon-Carbon bond connecting the side chain to the ring, whereas the 1-yl isomer has a Nitrogen-Carbon bond.

-

N-H Group: The 4-yl isomer possesses a free N-H group on the pyrazole ring, making it capable of acting as a hydrogen bond donor and susceptible to N-alkylation reactions. The 1-yl isomer lacks this pyrazole N-H.

This distinction is crucial as it dictates the molecule's synthesis, reactivity, and three-dimensional shape.

Figure 1: Structural comparison of the C4-substituted (left) and N1-substituted (right) isomers.

Physicochemical Properties

Precise experimental data for the 4-yl isomer is not widely published; however, its properties can be reliably computed. For context, the computed properties of the more documented 1-yl isomer are also provided.

| Property | This compound (Predicted) | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide[5] |

| CAS Number | 934172-53-9[6][7][8] | 64019-58-5[5] |

| Molecular Formula | C₇H₁₂N₄O | C₇H₁₂N₄O |

| Molecular Weight | 168.20 g/mol | 168.20 g/mol |

| IUPAC Name | This compound | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide |

| XLogP3 (Predicted) | -0.6 to -0.8 | -0.3 |

| Hydrogen Bond Donors | 3 (pyrazole -NH, hydrazide -NH and -NH₂) | 2 (hydrazide -NH and -NH₂) |

| Hydrogen Bond Acceptors | 4 (2x pyrazole N, C=O, terminal N) | 4 (2x pyrazole N, C=O, terminal N) |

Synthesis and Mechanistic Insights

The synthetic strategies for the 4-yl and 1-yl isomers diverge significantly due to the difference in the target attachment point.

Proposed Synthesis of this compound

A robust and logical pathway to the target 4-yl isomer begins with the functionalization of the C4 position of the 3,5-dimethylpyrazole ring, a classic challenge in heterocyclic chemistry. The Vilsmeier-Haack reaction is the method of choice for this transformation.[9][10]

Step 1: Vilsmeier-Haack Formylation. 3,5-Dimethylpyrazole is treated with the Vilsmeier reagent (generated from POCl₃ and DMF) to introduce a formyl group at the C4 position.[9][11] This electrophilic aromatic substitution targets the electron-rich C4 position. Subsequent hydrolysis of the intermediate iminium salt yields 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Homologation to Acetic Acid. The aldehyde is converted to the corresponding acetic acid derivative. This can be achieved through several methods, such as a Horner-Wadsworth-Emmons reaction with a phosphonate ester to form an acrylate, followed by reduction and hydrolysis. A more direct route involves conversion to the alcohol, then to a nitrile via the chloromethyl intermediate, and finally hydrolysis to 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.[9]

Step 3: Esterification. The resulting carboxylic acid is converted to its methyl or ethyl ester using standard methods, such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).

Step 4: Hydrazinolysis. The final and crucial step is the reaction of the ester with hydrazine hydrate.[3] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol and forming the stable acetohydrazide product. This reaction is typically performed in an alcoholic solvent and proceeds in high yield.

Figure 2: Proposed synthetic workflow for the title compound.

Synthesis of the 1-yl Isomer (for comparison)

The synthesis of the N1-substituted isomer is more straightforward. It involves the direct alkylation of the pyrazole nitrogen followed by hydrazinolysis.[12]

-

N-Alkylation: 3,5-Dimethylpyrazole is treated with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone. The pyrazole anion acts as a nucleophile, displacing the bromide to form ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate.

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, in a manner identical to the final step for the 4-yl isomer, to yield the product.[12]

Spectroscopic Characterization (Predicted)

While a definitive experimental spectrum for the 4-yl isomer is not available in the cited literature, its key features can be predicted based on its structure and comparison with related compounds.

| Spectroscopic Method | Predicted Key Features for this compound |

| ¹H NMR | Pyrazole N-H: A broad singlet, likely >10 ppm. Hydrazide NH & NH₂: Broad singlets, exchangeable with D₂O. CH₂ (side chain): A singlet around 3.3-3.6 ppm. CH₃ (pyrazole): Two sharp singlets around 2.1-2.3 ppm. The absence of a pyrazole C4-H proton signal is a key identifier. |

| ¹³C NMR | C=O (amide): Signal in the range of 165-170 ppm. Pyrazole C3 & C5: Signals around 140-148 ppm. Pyrazole C4: Signal around 110-115 ppm, attached to the side chain. CH₂ (side chain): Signal around 30-35 ppm. CH₃ (pyrazole): Two signals in the aliphatic region, ~10-14 ppm. |

| IR Spectroscopy | N-H Stretching (pyrazole & hydrazide): Broad bands in the 3100-3400 cm⁻¹ region. C=O Stretching (amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹. N-H Bending (amide II): A band around 1520-1550 cm⁻¹. |

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the versatile reactivity of its terminal hydrazide group. This functionality is a powerful tool for building molecular complexity.[4][13]

Key Reactive Hubs:

-

Terminal -NH₂ Group: This is the primary nucleophilic site. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazone (Schiff base) derivatives. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of potential drug candidates.

-

Cyclization Reactions: The hydrazide moiety is a classic precursor for synthesizing various five-membered heterocycles, which are prevalent in medicinal chemistry. For example, reaction with β-dicarbonyl compounds can yield new pyrazole rings, while reaction with isothiocyanates can lead to thiadiazole derivatives.

-

Pyrazole N-H: The free N-H on the pyrazole ring can be alkylated or acylated, providing another handle for structural modification and tuning of physicochemical properties like solubility and lipophilicity.

Figure 3: Key derivatization pathways for the title compound.

Potential Applications in Drug Discovery

The fusion of the pyrazole core with the acetohydrazide synthon creates a molecular scaffold with high potential for biological activity. The broader class of pyrazole derivatives has been extensively investigated and shown to possess a wide spectrum of pharmacological effects.[1][14][15]

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is a component of several commercial fungicides.[15] Hydrazone derivatives are also well-known for their antimicrobial properties. The combination of these two pharmacophores in derivatives of the title compound makes them prime candidates for the development of new anti-infective agents.

-

Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs), including Celecoxib, are based on a pyrazole structure.[2] The ability to generate large libraries of derivatives from the acetohydrazide handle allows for extensive structure-activity relationship (SAR) studies to identify potent and selective anti-inflammatory agents.

-

Anticancer Activity: Numerous pyrazole-containing compounds have been reported to exhibit significant cytotoxicity against various cancer cell lines.[1] The scaffold can be elaborated to target specific enzymes or receptors involved in cancer progression.

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its clear structural distinction from the N1-substituted isomer is paramount for designing correct synthetic routes and interpreting biological data. The compound's true value is realized through the reactivity of its acetohydrazide functional group, which serves as a gateway to a vast chemical space of hydrazones and novel heterocyclic systems. The established biological relevance of the pyrazole core suggests that derivatives of this compound are highly promising candidates for development as anti-inflammatory, antimicrobial, and anticancer agents. This guide provides the foundational chemical knowledge required to explore and exploit the full potential of this versatile molecule.

References

-

PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. National Center for Biotechnology Information. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (2014). Available from: [Link]

-

Attaryan, O. S., et al. Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry. (2006). Available from: [Link]

-

abcr Gute Chemie. AB267110 | CAS 934172-53-9. Available from: [Link]

-

Zhou, B-H. Acetohydrazide. Acta Crystallographica Section E. (2009). Available from: [Link]

-

Bansal, R. K. Pyrazole and its biological activity. PharmaTutor. (2017). Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Al-Ostoot, F. H., et al. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. (2021). Available from: [Link]

-

Alam, S., et al. Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. (2016). Available from: [Link]

-

El-Sayed, N. N. E., et al. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. (2021). Available from: [Link]

-

Request PDF. Overview on Biological Activities of Pyrazole Derivatives. (2021). Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). Available from: [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]

-

Li, Y., et al. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods. (2014). Available from: [Link]

-

Ferreira, R. S., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. (2020). Available from: [Link]

-

Request PDF. Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. (2011). Available from: [Link]

-

PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Developing Drugs. (2015). Available from: [Link]

-

PubChem. Acetohydrazide. National Center for Biotechnology Information. Available from: [Link]

-

Požgan, F., et al. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules. (2021). Available from: [Link]

-

Ferreira, R. S., et al. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. (2022). Available from: [Link]

-

Swamy, S. N., et al. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences. (2014). Available from: [Link]

-

Safyanova, I., et al. 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E. (2011). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]

- 5. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Building Blocks [matrix.staging.1int.co.uk]

- 7. keyorganics.net [keyorganics.net]

- 8. 934172-53-9|this compound|BLDpharm [bldpharm.com]

- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. tsijournals.com [tsijournals.com]

- 13. Acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide.

An In-Depth Technical Guide to the Mechanism of Action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide and Its Derivatives

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a cornerstone of heterocyclic compounds, renowned for its broad spectrum of pharmacological activities.[1][2] The compound this compound emerges not as a standalone therapeutic agent, but as a pivotal scaffold—a versatile starting point for the synthesis of a myriad of derivatives with potent biological activities.[3][4] This guide delves into the core mechanisms of action elucidated for the derivatives of this parent molecule, providing researchers and drug development professionals with a comprehensive understanding of its potential. Our exploration will focus on the well-documented antifungal, anti-inflammatory, and antimicrobial properties of these derivatives, offering insights into their molecular targets and pathways.

The Central Scaffold: this compound

The title compound, with the chemical formula C₇H₁₂N₄O, serves as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a dimethyl-pyrazole ring linked to an acetohydrazide group, provides a reactive platform for various chemical modifications. The primary utility of this compound lies in its ability to be derivatized, leading to a diverse library of molecules with a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, and antitumor properties.[1][5][6]

Elucidated Mechanisms of Action of Key Derivatives

While the parent compound's mechanism is not extensively studied, its derivatives have been the subject of significant research, revealing distinct and potent mechanisms of action.

Antifungal Activity: Targeting Fungal Succinate Dehydrogenase (SDH)

A prominent mechanism of action for derivatives of this compound is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[1]

Causality of Experimental Design:

Succinate dehydrogenase inhibitors (SDHIs) represent a rapidly growing class of fungicides used in agriculture.[1] The rationale for designing pyrazole-4-acetohydrazide derivatives as SDHIs stems from the structural features of existing SDHIs, which often contain a flexible amide linkage. By modifying this part of the molecule, researchers aim to develop novel fungicides with high efficiency and a broad spectrum of activity.[1]

Molecular Mechanism:

SDH, also known as Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of this enzyme disrupts the fungal respiratory process, leading to a depletion of cellular ATP and ultimately, fungal cell death. Molecular docking studies suggest that pyrazole-4-acetohydrazide derivatives bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the natural substrate from binding and thereby inhibiting its activity.[1]

Caption: Inhibition of Fungal Succinate Dehydrogenase (SDH) by Pyrazole-4-acetohydrazide Derivatives.

Anti-inflammatory Activity: Modulation of TNF-α Production

Certain N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, synthesized from pyrazole precursors, have demonstrated significant anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α).[6]

Causality of Experimental Design:

TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases. Therefore, developing small molecules that can inhibit its production is a major goal in drug discovery. The design of these pyrazole derivatives was based on creating novel prototypes of p38 mitogen-activated protein kinase (MAPK) inhibitors, a key pathway in the regulation of TNF-α synthesis.[6]

Molecular Mechanism:

The production of TNF-α is regulated by complex signaling pathways, with the p38 MAPK pathway playing a central role. Upon stimulation by inflammatory signals, the p38 MAPK is activated, leading to the phosphorylation of downstream targets that enhance the transcription and translation of the TNF-α gene. The pyrazole-hydrazone derivatives are thought to interfere with this pathway, potentially by inhibiting p38 MAPK, which in turn suppresses the production of TNF-α. This leads to a reduction in the inflammatory response.[6]

Antimicrobial Activity

A broad range of pyrazole derivatives linked to an acetohydrazide moiety have been synthesized and shown to possess significant antimicrobial activity against various bacterial and fungal strains.[3][5]

Causality of Experimental Design:

The increasing resistance of microbes to existing drugs necessitates the development of new antimicrobial agents. Pyrazoles are a well-established class of heterocyclic compounds with known antimicrobial properties.[7][8][9] By combining the pyrazole nucleus with an acetohydrazide linker and various substituted aromatic aldehydes, researchers can create a diverse library of compounds to screen for potent and broad-spectrum antimicrobial activity.[5]

Molecular Mechanism:

The precise mechanism of antimicrobial action for many of these derivatives is not fully elucidated and may vary depending on the specific substitutions. However, it is hypothesized that these compounds may act by:

-

Enzyme Inhibition: The pyrazole ring can coordinate with metal ions in the active sites of essential microbial enzymes, leading to their inactivation.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the microbial cell membrane, disrupting its structure and function.

-

Inhibition of Nucleic Acid or Protein Synthesis: Some compounds may interfere with essential biosynthetic pathways within the microbial cell.

Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the aromatic ring of the hydrazone moiety can enhance the antimicrobial potential of these derivatives.[5]

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for key assays used to evaluate the mechanisms of action of this compound derivatives.

Protocol for Fungal Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is adapted from methodologies used to screen for SDHIs.[1]

1. Preparation of Mitochondrial Fraction: a. Grow the target fungal strain (e.g., Rhizoctonia solani) in a suitable liquid medium. b. Harvest the mycelia by filtration and wash with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4). c. Homogenize the mycelia in the same buffer containing a reducing agent (e.g., 1 mM dithiothreitol) and a protease inhibitor cocktail. d. Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove cell debris. e. Centrifuge the resulting supernatant at high speed (e.g., 10,000 x g) for 30 minutes to pellet the mitochondria. f. Resuspend the mitochondrial pellet in a minimal volume of the buffer.

2. SDH Activity Assay: a. In a 96-well plate, add the mitochondrial suspension, succinate (as the substrate), and the test compound at various concentrations. b. Include a positive control (a known SDH inhibitor like boscalid) and a negative control (solvent vehicle). c. Initiate the reaction by adding an electron acceptor dye (e.g., 2,6-dichlorophenolindophenol, DCPIP) and an intermediate electron carrier (e.g., phenazine methosulfate, PMS). d. Measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of color change is proportional to SDH activity. e. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: Experimental Workflow for the SDH Inhibition Assay.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines for determining the Minimum Inhibitory Concentration (MIC).[5]

1. Preparation of Inoculum: a. Grow the microbial strain (bacterial or fungal) on a suitable agar plate. b. Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

2. Preparation of Microdilution Plate: a. In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. b. Add 50 µL of the test compound (at a starting concentration, e.g., 1000 µg/mL) to the first well of a row. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. d. Add 50 µL of the prepared microbial inoculum to each well. e. Include a positive control (inoculum without compound) and a negative control (broth only).

3. Incubation and Analysis: a. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria). b. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected this compound derivatives.

| Compound ID | Target Organism/Assay | Activity Metric | Value | Reference |

| Derivative 6w | Rhizoctonia solani | EC₅₀ | 0.27 µg/mL | [1] |

| Derivative 6c | Fusarium graminearum | EC₅₀ | 1.94 µg/mL | [1] |

| Derivative 6f | Botrytis cinerea | EC₅₀ | 1.93 µg/mL | [1] |

| Derivative 4a | TNF-α Production Inhibition | In vivo suppression | 57.3% | [6] |

| Derivative 4f | TNF-α Production Inhibition | In vivo suppression | 55.8% | [6] |

Conclusion and Future Directions

This compound is a highly valuable scaffold in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The elucidated mechanisms of action for these derivatives, primarily the inhibition of fungal succinate dehydrogenase and the modulation of inflammatory pathways via TNF-α suppression, highlight the therapeutic potential of this chemical class. Future research should focus on further optimizing the structure of these derivatives to enhance their potency and selectivity for their respective targets. Additionally, a more in-depth investigation into the precise molecular mechanisms of the antimicrobial derivatives is warranted to aid in the development of new and effective treatments for infectious diseases. The continued exploration of this versatile scaffold promises to yield novel candidates for drug development in agriculture and human medicine.

References

-

Yin, G., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9549–9560. [Link]

-

Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4465-4471. [Link]

-

Kataria, R., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(11), 2731-2735. [Link]

-

Patil, S. D., et al. (2018). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 11(10), 4469-4474. [Link]

-

Manna, F., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives. Asian Publication Corporation. [Link]

-

Singh, R., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1286, 135586. [Link]

-

Al-Azzawi, A. M. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1), 610-615. [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. [Link]

-

Agrawal, N., et al. (2012). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 449-453. [Link]

-

Gomaa, A. M. (2014). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 19(6), 7438-7448. [Link]

-

Lima, P. C., et al. (2012). Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PLoS ONE, 7(10), e46943. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2958. [Link]

-

Al-Harbi, A. A., et al. (2023). Structure of novel series of pyrazole acetohydrazide exhibited the best... ResearchGate. [Link]

-

Musad, E. A., et al. (2009). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Archiv der Pharmazie, 342(10), 603-609. [Link]

-

Gomktsyan, T. A., et al. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. Russian Journal of General Chemistry, 92(11), 2495-2500. [Link]

-

Fritsky, I. O., et al. (2012). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2950. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

-

Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 5(2), 653-660. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(12), 1679. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and anti-inflammatory activity of some pyrazole derivatives. Oriental Journal of Chemistry, 34(4), 2031-2042. [Link]

-

Gueddouda, N. M., & Aouf, N.-E. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3626. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. PubChem. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6296. [Link]

Sources

- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. jocpr.com [jocpr.com]

A Technical Guide to the Biological Activity of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide and its Derivatives

Executive Summary: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs due to its metabolic stability and versatile binding capabilities.[1][2] When combined with an acetohydrazide linker, it creates a scaffold with significant potential for derivatization and a broad spectrum of biological activities. The acetohydrazide group is a key pharmacophore that can be readily converted into hydrazones, which are known to possess diverse biological effects.[3] This guide focuses on the compound 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, exploring its synthesis, characterization, and its putative biological activities based on the well-established pharmacology of related pyrazole-hydrazide structures. We delve into the mechanistic underpinnings and standard experimental protocols for evaluating its potential as an antimicrobial, anti-inflammatory, and anticancer agent, providing a technical framework for researchers and drug development professionals.

Introduction to the Pyrazole-Acetohydrazide Scaffold

The Pyrazole Moiety: A Privileged Structure

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1][2] Its structural rigidity, combined with its ability to act as both a hydrogen bond donor and acceptor, allows it to interact with a wide array of biological targets.[1] This versatility is evidenced by its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticancer kinase inhibitor Ruxolitinib, and the erectile dysfunction medication Sildenafil.[4] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in therapeutic agents.

The Acetohydrazide Linker: A Gateway to Functional Diversity

The acetohydrazide functional group (-CH₂CONHNH₂) is a highly versatile chemical entity. It serves as a crucial intermediate in the synthesis of various derivatives, most notably hydrazones, by condensation with aldehydes and ketones.[3][5] The resulting azometine moiety (-NHN=CH-) is a well-documented pharmacophore responsible for a wide range of biological effects, including antimicrobial and antitumor activities.[3] This linker provides a strategic point for molecular modification to optimize potency, selectivity, and pharmacokinetic properties.

Focus Molecule: this compound

The title compound, with the chemical structure C₇H₁₂N₄O[6], merges the stable 3,5-dimethylpyrazole core with the reactive acetohydrazide functional group. While specific biological data for this exact isomer is not extensively published, its therapeutic potential can be robustly inferred from the vast body of research on analogous pyrazole derivatives. This guide will synthesize this information to build a predictive profile of its activity and provide the methodologies to validate it.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process starting from a suitable pyrazole precursor. The causality behind this pathway lies in its efficiency and use of common, well-understood reactions in heterocyclic chemistry. A related pathway is used for the synthesis of the 1-yl isomer, which involves reacting the corresponding pyrazole with an ethyl haloacetate followed by hydrazinolysis.

Step-by-Step Synthesis Protocol

Rationale: This protocol is designed for efficiency and purity. The choice of potassium carbonate as a base in Step 1 is to deprotonate the pyrazole nitrogen or facilitate the alkylation at the 4-position without harsh conditions. The subsequent hydrazinolysis in Step 2 is a classic, high-yield method for converting esters to hydrazides.[7]

-

Step 1: Synthesis of Ethyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate.

-

To a solution of a suitable 4-substituted 3,5-dimethylpyrazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

-

Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude ester using column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient).

-

-

Step 2: Synthesis of this compound.

-

Dissolve the purified ethyl ester from Step 1 (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (80% or 99%) (3.0-5.0 eq) to the solution.

-

Heat the mixture to reflux for 4-6 hours until TLC indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the final acetohydrazide product.

-

Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.

-

¹H NMR: To confirm the presence of protons and their chemical environment (e.g., methyl groups, CH₂ linker, NH/NH₂ protons, and pyrazole ring proton).

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

FT-IR: To verify the presence of key functional groups, such as N-H stretching (hydrazide), C=O stretching (amide I band), and C=N stretching (pyrazole ring).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Antimicrobial Activity

Mechanistic Overview

Pyrazole derivatives are a rich source of antimicrobial agents.[8][9][10] Their mechanisms of action are diverse and can include the inhibition of essential bacterial enzymes. For instance, some pyrazole-based compounds are known to target DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, making them effective against both Gram-positive and Gram-negative bacteria.[11] Another key strategy involves the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), which is central to initiating fatty acid biosynthesis in bacteria.[12]

Structure-Activity Relationship (SAR) Insights

For the this compound scaffold, antimicrobial potency can be significantly modulated through derivatization, particularly at the terminal hydrazide nitrogen.

-

Hydrazone Formation: Condensing the acetohydrazide with various substituted aromatic aldehydes creates a library of hydrazones. Studies show that introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or heterocyclic rings onto the aromatic moiety often enhances antibacterial and antifungal activity.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It is quantitative, reproducible, and allows for the testing of multiple compounds against multiple organisms simultaneously in a 96-well plate format, making it highly efficient.

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a cation-adjusted Mueller-Hinton Broth (MHB).

-

-

Serial Dilution:

-

Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

-

Add a calculated volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. This creates a gradient of compound concentrations.

-

-

Inoculation:

-

Add 10 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a plate reader.

-

Data Presentation

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Parent Compound | >128 | >128 | >128 |

| Derivative 1 (4-Cl-phenyl) | 32 | 64 | 128 |

| Derivative 2 (4-NO₂-phenyl) | 16 | 32 | 64 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Clotrimazole (Control) | N/A | N/A | 2 |

Table 1: Hypothetical MIC data demonstrating the enhanced activity of derivatives.

Anti-inflammatory Potential

Mechanistic Overview: Targeting Cyclooxygenase (COX)

Experimental Protocol: In Vitro COX Inhibition Assay

Rationale: This fluorometric assay provides a sensitive and direct measure of a compound's ability to inhibit COX-1 and COX-2 activity. Running parallel assays for both isoforms is crucial to determine the compound's selectivity index (SI), a key predictor of its therapeutic window and potential for side effects.

-

Reagents:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

-

Heme cofactor.

-

Assay buffer (e.g., Tris-HCl).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well black plate, add the enzyme (COX-1 or COX-2), heme, and ADHP probe to each well.

-

Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence (excitation ~535 nm, emission ~590 nm) over time. The rate of increase in fluorescence is proportional to the COX activity.

-

-

Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Data Presentation

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Parent Compound | 55.2 | 25.8 | 2.1 |

| Derivative 3 | 20.1 | 0.8 | 25.1 |

| Celecoxib (Control) | 15.0 | 0.05 | 300 |

| Diclofenac (Control) | 0.08 | 0.01 | 8 |

Table 2: Hypothetical COX inhibition data. A higher Selectivity Index indicates greater selectivity for COX-2.

Anticancer Activity

Mechanistic Overview

The pyrazole scaffold is present in several anticancer agents, often functioning as a kinase inhibitor.[17] However, other mechanisms are also prevalent. Pyrazole acetohydrazide derivatives have been shown to induce apoptosis (programmed cell death), a critical mechanism for eliminating cancer cells.[18] This can occur through the activation of caspases, a family of proteases that execute the apoptotic program, often triggered by mitochondrial membrane damage.[18] Furthermore, some pyrazole derivatives can inhibit critical cell signaling pathways like the EGFR/PI3K/AKT/mTOR cascade, which is frequently overactive in cancer and promotes cell proliferation and survival.[19]

Experimental Protocol: In Vitro Cytotoxicity (XTT Assay)

Rationale: The XTT (or similar MTT/MTS) assay is a foundational method in anticancer drug screening. It relies on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product. The amount of color produced is directly proportional to the number of living cells, providing a robust measure of a compound's cytotoxic or cytostatic effects.[18][20]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., mouse fibroblast 3T3-L1) into 96-well plates at an appropriate density (e.g., 5,000 cells/well).

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the old medium with the medium containing the test compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plates for 48-72 hours.

-

-

XTT Addition and Reading:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT mixture to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

-

Experimental Protocol: Apoptosis Detection by Flow Cytometry

Rationale: To confirm that cell death occurs via apoptosis rather than necrosis, Annexin V and Propidium Iodide (PI) staining is the definitive method. Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Data Presentation

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | 3T3-L1 IC₅₀ (µM) | Selectivity Index (SI) (3T3-L1 / MCF-7) |

| Parent Compound | >100 | >100 | >100 | - |

| Derivative 2 | 7.31 | 15.2 | >100 | >13.6 |

| Doxorubicin (Control) | 0.8 | 1.1 | 2.5 | 3.1 |

Table 3: Hypothetical cytotoxicity data. A higher Selectivity Index indicates greater selectivity for cancer cells over normal cells.[18]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive evidence from related structures, this compound and its derivatives are predicted to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The true potential of this scaffold can be unlocked through systematic derivatization, particularly by forming hydrazones at the acetohydrazide terminus, which has been shown to significantly enhance biological potency.

Future work should focus on the synthesis of a focused library of derivatives based on the SAR principles outlined in this guide. High-throughput screening using the described in vitro protocols will be essential to identify lead compounds. Promising candidates should then be subjected to more advanced mechanistic studies (e.g., specific enzyme inhibition assays, cell cycle analysis) and, ultimately, evaluation in in vivo animal models of infection, inflammation, and cancer to validate their therapeutic efficacy and safety profiles.

References

-

Al-Abdullah, E. S., Al-Turkistani, A. A., & El-Brollosy, N. R. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry. [Link]

-

Bhatt, H., & Singh, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

-

El-Sayed, W. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

-

El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2020). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds. [Link]

-

Kumar, A., Kumar, R., & Kumar, S. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. [Link]

-

Zhang, T., Zheng, C., & Wu, J. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Kumar, R. S., Arora, P., & Raj, V. S. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society. [Link]

-

Swamy, S. N., Sarala, B. G., & Priya, B. S. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Transactions of Society for Industrial and Applied Mathematics. [Link]

-

Ramsay, R. R., Popovic-Nikolic, M. R., & Nikolic, K. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [Link]

-

Tsolaki, E., & Geronikaki, A. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

-

Moroz, O., Sliva, T. Y., & Gumienna-Kontecka, E. (2012). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethyl-idene]acetohydrazide. Acta Crystallographica Section E. [Link]

-

Kumar, H., Saini, D., & Kumar, V. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. Current Organic Synthesis. [Link]

-

Yakan, H., & Acar, Ç. (2021). Structure of novel series of pyrazole acetohydrazide exhibited the best anticancer activity on MCF-7 cells via apoptosis. Journal of Molecular Structure. [Link]

-

Kumar, H., Saini, D., & Kumar, V. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. [Link]

-

Kataria, R., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives. Asian Journal of Chemistry. [Link]

-

Singh, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Tsolaki, E., & Geronikaki, A. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]

-

Roy, A., & Singh, A. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. [Link]

-

El-Sayed, N. N. E. (2017). New Benzopyrone Derivatives: Synthesis and in vitro Anticancer Activity. The Open Medicinal Chemistry Journal. [Link]

-

Al-Issa, S. A. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. [Link]

-

Kataria, R., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link]

-

Goud, A. K., & Reddy, C. S. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Zhang, X., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 821228, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. PubChem. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]

-

Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. srrjournals.com [srrjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

A Technical Guide to the Synthesis and Derivatization of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide: A Versatile Scaffold for Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2][3][4] This guide provides an in-depth technical overview of the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, a highly versatile intermediate, and its subsequent conversion into a diverse array of biologically active derivatives. We will explore the causal chemistry behind synthetic strategies, provide detailed, field-proven protocols, and discuss the characterization and therapeutic potential of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their research endeavors.

The Strategic Importance of the Pyrazole Core

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a privileged scaffold in drug design.[1][4] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an attractive component in molecules designed to interact with biological targets.[2] Derivatives of pyrazole have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects.[1][3][5][6]

The subject of this guide, this compound, is a particularly valuable building block. The acetohydrazide functional group (-COCH₂CONHNH₂) serves as a reactive handle for a multitude of chemical transformations, most notably the formation of hydrazones. This allows for the systematic and efficient generation of large chemical libraries, where substituents can be readily varied to probe structure-activity relationships (SAR).

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is a multi-step process that begins with the construction of the pyrazole ring, followed by functionalization at the C4 position and subsequent elaboration to the acetohydrazide. The overall workflow is a classic example of heterocyclic chemistry, relying on well-established and robust reactions.

Workflow for Core Intermediate Synthesis

Caption: Synthetic pathway for the core intermediate.

Experimental Protocol: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

This protocol is adapted from established methodologies for the synthesis of 4-substituted pyrazoles.

-

Step 1: Synthesis of Ethyl 2-cyano-3,5-dimethyl-1H-pyrazole-4-carboxylate.

-

Rationale: This step constructs the pyrazole ring and installs the necessary functional groups at the C4 position in a single, efficient reaction.

-

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 10 °C.

-

After the addition is complete, add glacial acetic acid (2.0 eq) dropwise.

-

Add zinc dust (1.5 eq) portion-wise, maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the mixture to remove zinc residues and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol.

-

-

-

Step 2: Hydrolysis, Decarboxylation, and Esterification to Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate.

-

Rationale: The cyano and carboxylate groups from the previous step are removed, and the remaining acetic acid moiety is esterified to yield the ethyl ester precursor.

-

Procedure:

-

Reflux the crude product from Step 1 in a mixture of sulfuric acid and water (e.g., 50% H₂SO₄) for 6-8 hours. This will hydrolyze the cyano and ester groups and promote decarboxylation.

-

Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude pyrazole-4-acetic acid.

-

To the crude acid, add an excess of ethanol and a catalytic amount of concentrated sulfuric acid. Reflux for 4-6 hours (Fischer esterification).

-

Remove the excess ethanol under reduced pressure, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the target ester, which can be purified by column chromatography.

-

-

Experimental Protocol: Synthesis of this compound

-

Step 3: Hydrazinolysis of the Ester.

-

Rationale: This is a standard and highly efficient method for converting an ester into a hydrazide. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester.

-

Procedure:

-

Dissolve Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (e.g., 3.0-5.0 eq).[7]

-

Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent like ethanol or methanol.[7]

-

-

Synthesis of Derivatives: Unleashing the Potential of the Acetohydrazide Moiety

The terminal primary amine of the acetohydrazide is a potent nucleophile, making it an ideal point for diversification. The most common and powerful derivatization is its condensation with carbonyl compounds to form hydrazones.

A. General Synthesis of Hydrazone Derivatives

Hydrazones, containing the R₁R₂C=NNHR₃ azometine group, are synthesized by reacting the acetohydrazide with a wide variety of aldehydes and ketones.[8] This reaction is typically straightforward, high-yielding, and tolerant of diverse functional groups on the carbonyl partner.

Reaction Scheme for Hydrazone Synthesis

Caption: General reaction for the synthesis of hydrazone derivatives.

Experimental Protocol: Synthesis of N'-[(Substituted)methylidene]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazides

This general protocol can be adapted for a wide range of aldehydes.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent, typically ethanol or methanol.[9][10]

-

Reagent Addition: Add the desired substituted aldehyde (1.0-1.1 eq) to the solution.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the reaction.

-

Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction's progress by TLC.[9]

-

Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath. The hydrazone product often precipitates and can be collected by filtration. The solid is then washed with cold solvent and dried. If necessary, the product can be further purified by recrystallization from ethanol.[11]

B. Synthesis of Other Heterocyclic Derivatives

The acetohydrazide core can also be used to construct more complex heterocyclic systems. For example, reaction with isothiocyanates yields thiosemicarbazides, which are valuable precursors for synthesizing triazoles and thiadiazoles.

Reaction Scheme for Triazole Synthesis

Caption: Cyclization pathway to form 1,2,4-triazole derivatives.

Data Summary and Biological Potential

The derivatization of this compound has yielded compounds with significant biological activities, particularly in the antimicrobial and antifungal arenas.[12][13][14] Structure-activity relationship (SAR) studies have often revealed that the nature of the substituent introduced via the aldehyde is critical for potency.[14]

| Derivative Class | Target Activity | Key SAR Insights | Representative Lead Compounds |

| Hydrazones | Antifungal (e.g., against R. solani, F. graminearum) | Potentially target fungal succinate dehydrogenase (SDH).[13] The aryl substituent on the hydrazone moiety is crucial for binding. | Compound 6w showed an EC₅₀ of 0.27 µg/mL against R. solani.[13] |

| Hydrazones | Antimicrobial (Antibacterial & Antifungal) | Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the aromatic ring of the aldehyde generally enhance antimicrobial potential.[9][12][14] | Derivatives with chloro and fluoro substituents showed potent activity against bacterial and fungal strains.[9][14] |

| 1,2,4-Triazoles | Plant Growth Stimulation | The triazole heterocycle, formed via cyclization, can confer novel biological properties. | Synthesized derivatives showed a pronounced stimulating effect on plant growth.[15] |

| General Pyrazoles | Anticonvulsant | The core pyrazole scaffold is a known pharmacophore for anticonvulsant activity, often evaluated in MES and sc-PTZ seizure models.[16][17][18][19] | While specific data for these derivatives is emerging, related pyrazole structures show high potency.[18][19] |

Logical Relationship of the Scaffold to Biological Activity

Caption: From core scaffold to diverse biological applications.

Conclusion

This compound stands out as a robust and highly adaptable starting material for the development of novel therapeutic and agrochemical agents. The synthetic pathways to both the core intermediate and its diverse derivatives are based on reliable and scalable chemical reactions. The straightforward condensation to form hydrazones provides an exceptionally efficient method for generating chemical libraries for biological screening. The demonstrated antifungal, antimicrobial, and potential anticonvulsant activities underscore the immense value of this scaffold. For medicinal chemists and researchers, mastering the synthesis and derivatization of this compound opens a gateway to discovering next-generation bioactive molecules.

References

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). Elsevier Masson SAS.

- The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed.

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). PubMed.

- Synthesis and Evaluation of Anticonvulsant Activities of Pyrazol yl Semicarbazones. Part II. (2016). Bentham Science Publishers.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. N.A..

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central.

- Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Semantic Scholar.

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.

- Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. (2021). ACS Publications.

- Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). Asian Journal of Chemistry.

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N - NIH. (1983). NIH.

- Novel Acetohydrazide Pyrazole Derivatives. (2019). Asian Publication Corporation.

- Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). ResearchGate.

- Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide. Benchchem.

- Current status of pyrazole and its biological activities. PMC.

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. JCHR.

- Biological Activities of Hydrazone Derivatives. PubMed Central.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. N.A..

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

- Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. (2022). ResearchGate.

- Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. (2025). Baghdad Science Journal.

- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 11. asianpubs.org [asianpubs.org]

- 12. Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mc.minia.edu.eg [mc.minia.edu.eg]

- 18. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to In Vitro Studies Involving 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide. While this core molecule serves as a critical scaffold, a significant body of research has focused on its derivatives, revealing potent antifungal, antimicrobial, and anticancer activities. This document will detail the synthesis of the parent compound and present a series of robust in vitro protocols, drawing insights from studies on its closely related analogues to provide a validated framework for its investigation.

Introduction: The Pyrazole Acetohydrazide Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. When functionalized with an acetohydrazide moiety, as in this compound, the resulting molecule offers a versatile platform for the synthesis of derivatives with diverse biological activities. Research has shown that derivatives of this core structure exhibit significant potential as antifungal agents by targeting fungal succinate dehydrogenase (SDH), as well as demonstrating promising antimicrobial and anticancer properties.[1][2][3][4] This guide will provide the foundational knowledge and experimental designs necessary to explore the full therapeutic potential of this compound.

Synthesis of this compound

The synthesis of the title compound is a crucial first step for any in vitro investigation. A common and effective method involves a multi-step reaction sequence starting from readily available precursors.

Synthetic Pathway Overview

The synthesis typically begins with the formation of the 3,5-dimethylpyrazole ring, followed by the introduction of the acetohydrazide side chain. This approach allows for good yields and high purity of the final product.

Detailed Synthesis Protocol

Step 1: Synthesis of 3,5-Dimethylpyrazole [5]

-

To a solution of hydrazine sulfate (0.50 mol) in 400 mL of 10% sodium hydroxide in a 1 L round-bottomed flask equipped with a stirrer and thermometer, cool the mixture to 15°C in an ice bath.

-

Slowly add acetylacetone (0.50 mol) dropwise while maintaining the temperature at approximately 15°C.

-

Stir the reaction mixture for 1 hour at 15°C.

-

Dilute the mixture with 200 mL of water and extract with diethyl ether (3 x 125 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3,5-dimethylpyrazole as a crystalline solid.

Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Step 3: Synthesis of this compound [6]

-

Dissolve the ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product.

In Vitro Antifungal Activity Assessment

Derivatives of this compound have demonstrated potent antifungal activity, primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[1] The following protocols are designed to evaluate the antifungal efficacy and mechanism of action of the core compound.

Antifungal Susceptibility Testing

A standard microbroth dilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic fungi.

Protocol:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

-

Prepare fungal inoculums of clinically relevant strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) and adjust the concentration to 1-5 x 10^3 CFU/mL.

-

Add the fungal suspension to each well containing the diluted compound.

-

Include positive (fungi with no compound) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a reduction in turbidity.

Succinate Dehydrogenase (SDH) Inhibition Assay

To investigate the potential mechanism of action, an in vitro assay to measure the inhibition of fungal SDH can be performed.

Protocol:

-

Isolate mitochondria from the target fungal species.

-

Prepare a reaction mixture containing the isolated mitochondria, a substrate for SDH (e.g., succinate), and a chromogenic electron acceptor (e.g., 2,3-dimethoxy-5-methyl-6-(3-decyl)-1,4-benzoquinone (DB) and 2,6-dichlorophenolindophenol (DCPIP)).

-

Add varying concentrations of this compound to the reaction mixture.

-

Monitor the reduction of the electron acceptor spectrophotometrically over time.

-

Calculate the rate of the reaction and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the SDH activity.

In Vitro Anticancer Activity Evaluation

The pyrazole scaffold is a common feature in many anticancer agents. Derivatives of this compound have shown cytotoxic effects against various cancer cell lines.[7][8][9][10][11]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][10]

Protocol:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cytotoxicity, flow cytometry can be used to assess apoptosis and cell cycle distribution.

Protocol for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the IC50 concentration of the compound for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes.

-